Lipophilicity Differentiator: Lower LogP versus 6-Benzyl Analog Suggests Superior Aqueous Compatibility
The target compound possesses a computed XLogP3 value of 0.9 [1]. This significantly lower lipophilicity, compared to the 6-benzyl analog (CAS 898612-05-0) which has an estimated XLogP3 of ~3.1 due to the additional aromatic ring [2], indicates a markedly different pharmacokinetic and solubility profile. The absence of a hydrophobic substituent at the triazine 6-position makes the target compound substantially more hydrophilic.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (~3.1) |
| Quantified Difference | ~2.2 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This large difference in logP directly impacts aqueous solubility and can be a decisive factor for in vitro assay compatibility, reducing the need for high DMSO concentrations which can be cytotoxic.
- [1] PubChem. (2025). Computed Properties for CID 135425382. National Center for Biotechnology Information. View Source
- [2] XLogP3 value for N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide estimated based on its structure (C20H18N4O3S) using PubChem's XLogP3 algorithm. View Source
